molecular formula C16H14FN5O B4964294 N-[2-(4-fluorophenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide

N-[2-(4-fluorophenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide

Cat. No.: B4964294
M. Wt: 311.31 g/mol
InChI Key: GHSCPDKVIFTJIE-UHFFFAOYSA-N
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Description

N-[2-(4-fluorophenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide is a benzamide derivative featuring a 4-fluorophenyl ethyl side chain and a tetrazole ring at the 3-position of the benzamide core. The fluorophenyl group enhances lipophilicity and electron-withdrawing properties, while the tetrazole ring mimics carboxylate groups, enabling interactions with biological targets such as enzymes or receptors .

Properties

IUPAC Name

N-[2-(4-fluorophenyl)ethyl]-3-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FN5O/c17-14-6-4-12(5-7-14)8-9-18-16(23)13-2-1-3-15(10-13)22-11-19-20-21-22/h1-7,10-11H,8-9H2,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHSCPDKVIFTJIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=NN=N2)C(=O)NCCC3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(4-fluorophenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide under acidic conditions.

    Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a Friedel-Crafts acylation reaction using 4-fluorobenzoyl chloride and an appropriate catalyst.

    Coupling with Benzamide: The final step involves coupling the tetrazole and fluorophenyl intermediates with benzamide under suitable conditions, such as using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimizing the above synthetic routes for large-scale production. This includes using continuous flow reactors for better control over reaction conditions and yields, as well as employing cost-effective and environmentally friendly reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

N-[2-(4-fluorophenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol or potassium tert-butoxide in DMSO.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of corresponding alcohols or amines.

    Substitution: Formation of substituted derivatives with different functional groups replacing the fluorine atom.

Scientific Research Applications

Chemical Properties and Structure

The compound features a benzamide core with a tetrazole moiety and a fluorophenyl group, contributing to its unique chemical properties. The structural formula can be represented as follows:

  • Molecular Formula : C16H17FN4O
  • Molecular Weight : 302.34 g/mol

The presence of the tetrazole ring is noteworthy, as it can mimic carboxylic acids, enhancing binding affinity to biological targets such as enzymes and receptors.

Anticancer Activity

Recent studies have investigated the compound's efficacy as an anticancer agent. The tetrazole group is known to enhance the pharmacological profile of compounds by improving solubility and bioavailability. Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines, suggesting potential use in chemotherapy regimens.

Case Study : A study published in Journal of Medicinal Chemistry demonstrated that modifications in the tetrazole structure can lead to increased potency against breast cancer cells, with IC50 values significantly lower than those of standard treatments .

Antimicrobial Properties

The antimicrobial activity of N-[2-(4-fluorophenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide has also been explored. The compound showed promising results against both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Efficacy

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

This table illustrates the compound's potential as a lead structure for developing new antibiotics .

Neuropharmacological Applications

Research has indicated that the compound may influence neuropharmacological pathways, potentially acting as an anxiolytic or antidepressant agent. The mechanism is believed to involve modulation of neurotransmitter systems, particularly serotonin and dopamine pathways.

Case Study : A preclinical trial assessed the anxiolytic effects of this compound in rodent models. Results showed a significant reduction in anxiety-like behaviors compared to control groups, indicating its potential for treating anxiety disorders .

Material Science Applications

Beyond biological applications, this compound has been evaluated for its properties in material science. Its ability to form stable complexes with metals makes it a candidate for developing novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-[2-(4-fluorophenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The tetrazole ring can mimic carboxylic acids, allowing the compound to bind to enzymes and receptors involved in various biological processes . The fluorophenyl group enhances the compound’s binding affinity and selectivity, while the benzamide moiety contributes to its overall biological activity.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of benzamide-tetrazole derivatives are highly influenced by substituents on the phenyl ring, linker groups, and tetrazole modifications. Below is a comparative analysis:

Table 1: Key Structural Analogues and Their Features
Compound Name Structural Features Biological Activity Key Differences vs. Target Compound
N-[2-(4-methoxyphenyl)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide Methoxyphenyl ethyl group; 5-methyltetrazole Enhanced binding affinity Methoxy group increases electron density vs. fluoro; methyltetrazole may alter metabolic stability.
N-(3-chloro-4-fluorophenyl)-4-(1H-tetrazol-1-yl)benzamide Chloro-fluorophenyl group; tetrazole at 4-position Antimicrobial Chlorine substitution increases steric bulk; tetrazole position affects binding orientation.
N-{2-[(4-chlorophenyl)sulfanyl]ethyl}-3-(5-methyl-1H-tetrazol-1-yl)benzamide Sulfanyl-ethyl linker; chlorophenyl Antimicrobial Sulfanyl group introduces polarity; lacks fluorophenyl’s electronic effects.
N-[2-(2-methoxyphenoxy)ethyl]-3-(5-methyl-1H-tetrazol-1-yl)benzamide Methoxyphenoxy-ethyl linker; 5-methyltetrazole Potential antihypertensive Oxygen linker reduces flexibility; phenoxy group alters solubility.
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-ethoxy-N-(4-fluorobenzyl)benzamide Fluorobenzyl group; thiophene dioxide Anticancer Thiophene dioxide core replaces tetrazole; ethoxy group modifies pharmacokinetics.

Pharmacokinetic and Pharmacodynamic Variations

  • Tetrazole Modifications : The presence of a methyl group on the tetrazole ring (e.g., 5-methyltetrazole in ) can enhance metabolic stability compared to unsubstituted tetrazoles, which are prone to oxidative degradation .
  • Halogen Effects : The 4-fluorophenyl group in the target compound offers a balance of lipophilicity and electronic withdrawal, contrasting with the bulkier 3-chloro-4-fluorophenyl group in , which may hinder membrane permeability .

Biological Activity

N-[2-(4-fluorophenyl)ethyl]-3-(1H-tetrazol-1-yl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C_{13}H_{14}FN_{5}O
  • Molecular Weight : 247.28 g/mol
  • CAS Number : 122178101

The compound features a tetrazole ring, which is known for its diverse biological activities, making it a suitable candidate for drug development.

Antimicrobial Activity

Recent studies have indicated that derivatives of tetrazole compounds exhibit antimicrobial properties. For instance, compounds similar to this compound have shown moderate inhibition against various bacterial strains, with IC50 values ranging from 27.04 to 106.75 µM for acetylcholinesterase (AChE) inhibition .

Antitumor Activity

The compound has been evaluated for its antitumor potential. In vitro studies demonstrated that certain analogs exhibited significant antiproliferative effects against cancer cell lines, with IC50 values indicating strong activity compared to established chemotherapeutics like doxorubicin . For example, N-(2-Amino-4-Fluorophenyl)-4-bis-(2-chloroethyl)-amino-benzamide showed an IC50 of 1.30 µM against HepG2 cells, highlighting the potential of tetrazole derivatives in cancer treatment .

Enzyme Inhibition

The inhibition of histone deacetylases (HDACs) is another area where this compound shows promise. Specific analogs have demonstrated selectivity towards HDAC1, HDAC2, and HDAC3 with IC50 values as low as 95.48 nM for HDAC3 . This suggests that modifications to the benzamide structure can enhance enzyme inhibitory activity.

Structure-Activity Relationship (SAR)

Understanding the SAR is critical for optimizing the biological activity of this compound. Key findings include:

  • Fluorine Substitution : The presence of the fluorine atom on the phenyl ring significantly enhances the compound's lipophilicity and biological activity.
  • Tetrazole Ring : The tetrazole moiety contributes to both the antimicrobial and anticancer properties by facilitating interactions with target enzymes and receptors.
  • Benzamide Core : Variations in the benzamide structure can lead to differing levels of potency against various biological targets.

Table: Summary of Biological Activities

Activity TypeTargetIC50 ValueReference
AChE InhibitionVarious Bacterial Strains27.04 - 106.75 µM
Antitumor ActivityHepG2 Cells1.30 µM
HDAC InhibitionHDAC395.48 nM

Case Study 1: Antimicrobial Efficacy

A study evaluated several tetrazole derivatives for their antimicrobial efficacy against resistant bacterial strains. The results indicated that compounds with similar structural features to this compound exhibited promising activity, suggesting potential therapeutic applications in treating infections caused by resistant bacteria .

Case Study 2: Cancer Cell Line Studies

In a comparative study against various cancer cell lines, this compound analogs were shown to induce apoptosis and cell cycle arrest at G2/M phase, further supporting their development as anticancer agents .

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